

# Bisindolylmaleimide I (GF109203X): A Technical Guide for Selective PKC Inhibition

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## Compound of Interest

Compound Name: *Bisindolylmaleimide I*

Cat. No.: *B1684111*

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## Introduction

**Bisindolylmaleimide I**, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).<sup>[1][2][3]</sup> Structurally similar to staurosporine, it demonstrates significantly greater selectivity for PKC over other protein kinases, making it an invaluable tool in signal transduction research.<sup>[1][4]</sup> This technical guide provides an in-depth overview of **Bisindolylmaleimide I**, including its mechanism of action, selectivity profile, experimental protocols, and its role in dissecting PKC-mediated cellular pathways.

## Mechanism of Action

**Bisindolylmaleimide I** functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of PKC.<sup>[1][3][5][6]</sup> By occupying this site, it prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the serine/threonine residues on substrate proteins.<sup>[6]</sup> This action effectively halts the downstream signaling cascade initiated by PKC activation. Its reversible nature allows for the study of transient PKC inhibition.<sup>[2][3]</sup>

## Data Presentation: Inhibitory Profile

The selectivity of **Bisindolylmaleimide I** is a critical aspect of its utility. The following tables summarize its inhibitory concentrations (IC<sub>50</sub>) against various protein kinases.

Table 1: Inhibitory Activity of **Bisindolylmaleimide I** against PKC Isoforms

PKC Isoform	IC50 (in vitro)	Reference(s)
PKC $\alpha$	8 - 20 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
PKC $\beta$ I	17 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
PKC $\beta$ II	16 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
PKC $\gamma$	20 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
PKC $\delta$	100 - 200 nM	<a href="#">[8]</a>
PKC $\epsilon$	12 nM - 200 nM	<a href="#">[5]</a> <a href="#">[8]</a>
PKC $\zeta$	~6 $\mu$ M	<a href="#">[8]</a>

Note: In cellular assays, the effective IC50 for PKC is typically higher, in the range of 0.2-2  $\mu$ M. [\[8\]](#)

Table 2: Selectivity Profile of **Bisindolylmaleimide I** against Other Kinases

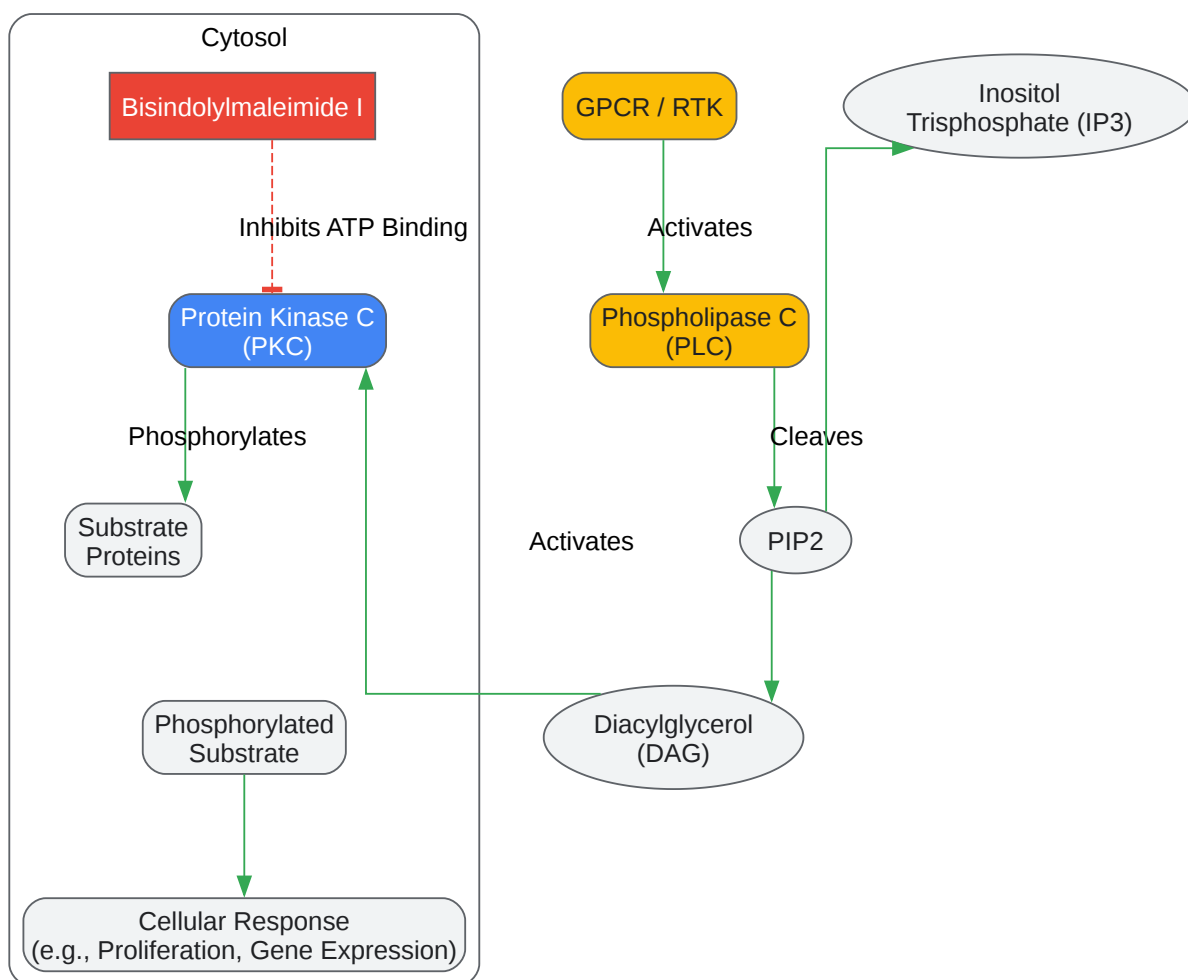
Kinase	IC50	Reference(s)
GSK-3 $\beta$ (immunoprecipitated)	170 nM	<a href="#">[3]</a> <a href="#">[9]</a>
GSK-3 (in cell lysate)	360 nM	<a href="#">[3]</a> <a href="#">[9]</a>
RSK1	610 nM	<a href="#">[5]</a> <a href="#">[10]</a>
RSK2	310 nM	<a href="#">[5]</a> <a href="#">[10]</a>
RSK3	120 nM	<a href="#">[5]</a> <a href="#">[10]</a>
Protein Kinase A (PKA)	2 $\mu$ M	
EGFR	>100 $\mu$ M	<a href="#">[1]</a> <a href="#">[4]</a>
PDGFR	>100 $\mu$ M	<a href="#">[1]</a> <a href="#">[4]</a>

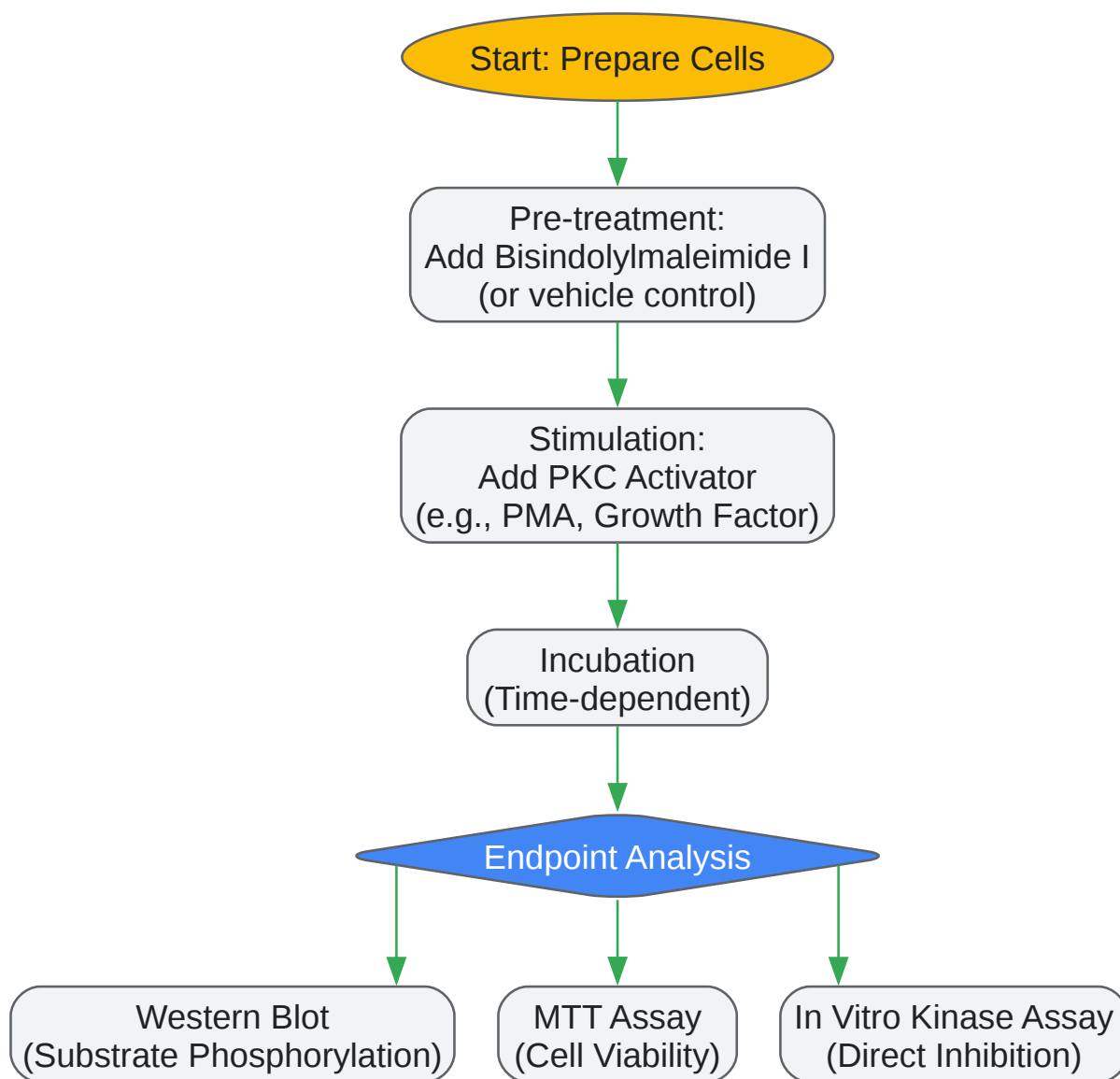
This data highlights that while **Bisindolylmaleimide I** is highly selective for PKC compared to tyrosine kinases like EGFR and PDGFR, researchers should be aware of potential off-target

effects on kinases such as GSK-3 and RSK, particularly at higher concentrations.[5][9][10]

## Signaling Pathways and Inhibition

PKC enzymes are key regulators in numerous signaling pathways, controlling processes like cell proliferation, differentiation, and apoptosis.[11] They are typically activated by diacylglycerol (DAG) and calcium ions (for conventional isoforms) downstream of growth factor receptors or G-protein coupled receptors.





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